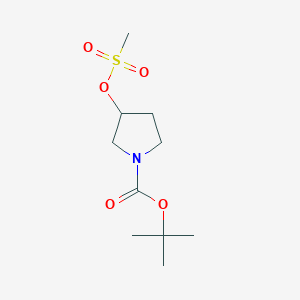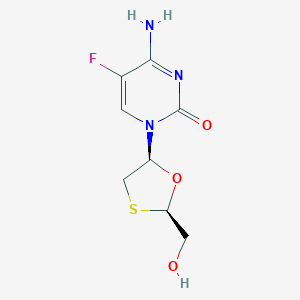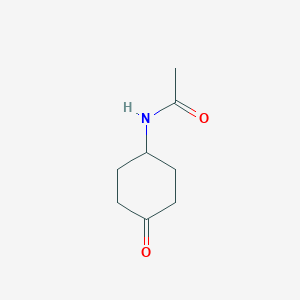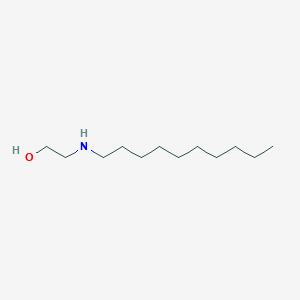
2-(Decylamino)ethanol
Übersicht
Beschreibung
2-(Decylamino)ethanol, also known as N-Decylaminoethanol, is a compound with the molecular formula C12H27NO . It has a molecular weight of 201.35 g/mol .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that alcohols like this can often be synthesized from carbon nucleophiles and ketones . An alkynide ion could potentially be used as the nucleophile that reacts with the ketone .Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain (decyl) attached to an aminoethanol group . The InChI representation of the molecule isInChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 . Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 201.35 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 32.3 Ų . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 11 rotatable bonds . The exact mass is 201.209264485 g/mol .Wissenschaftliche Forschungsanwendungen
Antileishmaniale Aktivität
2-(Decylamino)ethanol: wurde in der Untersuchung der antileishmanialen Aktivität verwendet, insbesondere im Zusammenhang mit lipidischen Aminoalkoholen . Diese Verbindungen haben gezeigt, dass sie mit den Membranlipiden der Leishmania-Parasiten interagieren können, die bei Wirbeltieren für Geschwüre auf der Haut verantwortlich sind. Die Wirksamkeit von this compound bei dieser Anwendung unterstreicht seine Bedeutung in der medizinischen Forschung, insbesondere bei der Entwicklung von Behandlungen für parasitäre Infektionen.
Biokraftstoffproduktion
Die Verbindung spielt eine Rolle bei der katalytischen Hydrierung von CO2 zu Ethanol, einem Prozess, der bei der Produktion von Biokraftstoffen entscheidend ist . Angesichts der weltweit steigenden Nachfrage nach erneuerbaren Energiequellen ist die Rolle von this compound bei der Verbesserung der Ethano Synthese ein bedeutender Forschungsbereich. Dies umfasst umfangreiche Studien zur Modifizierung von Eigenschaften wie physikalischen, katalytischen und chemischen Aspekten, um den Produktionsprozess zu verbessern.
Verwertung von lignocellulosehaltiger Biomasse
Die Forschung hat gezeigt, dass this compound an der Produktion von Ethanol der zweiten Generation (2G) aus lignocellulosehaltiger Biomasse wie Zuckerrohrbagasse, Stroh und Spitzen beteiligt sein kann . Diese Anwendung ist besonders relevant im Zusammenhang mit der nachhaltigen Kraftstoffproduktion, bei der die Verwendung von landwirtschaftlichen Rückständen zu höheren Ethanolausbeuten und einem effizienteren Biokraftstoffproduktionsprozess führen kann.
Nebenprodukte der Fermentation
Im Bereich der Fermentation ist this compound mit der Erzeugung von wertschöpfenden Produkten während der Ethano Fermentation verbunden . Dazu gehört die potenzielle Rückgewinnung von Stoffen aus Schlempe, die in Tierfutter verwendet werden kann oder als Ressource zur Rückgewinnung wertvoller Stoffe dient. Die Rolle der Verbindung bei diesem Prozess unterstreicht ihre Vielseitigkeit und das Potenzial zur Schaffung nachhaltiger und wirtschaftlich tragfähiger Produktionszyklen.
Biochemische Analyse
Biochemical Properties
2-(Decylamino)ethanol is known for its role in the antileishmanial activity of lipidic amino alcohols . It interacts with the membrane lipids of the parasite Leishmania, which are parasitic protozoans that can cause ulcerative skin diseases in vertebrates .
Cellular Effects
It is known that lipidic amino alcohols, such as this compound, interact with the membrane lipids of parasites, suggesting that it may influence cell function by altering membrane properties .
Molecular Mechanism
It is known to be involved in the antileishmanial activity of lipidic amino alcohols, suggesting that it may exert its effects at the molecular level by interacting with membrane lipids .
Eigenschaften
IUPAC Name |
2-(decylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIZPXBKOEEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398898 | |
| Record name | 2-(decylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-28-8 | |
| Record name | 2-(decylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

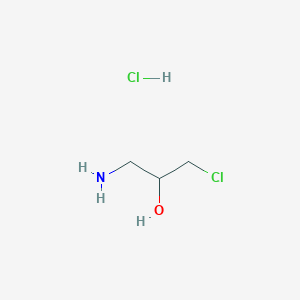
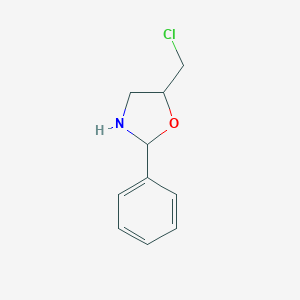

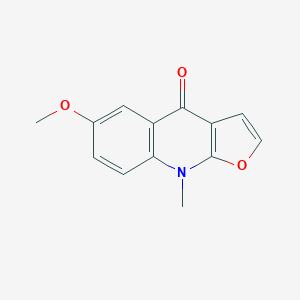

![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)



